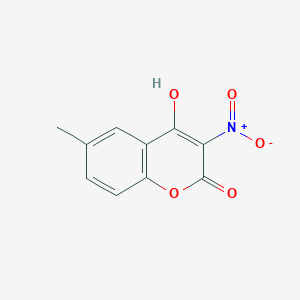

4-羟基-6-甲基-3-硝基香豆素

描述

4-Hydroxy-6-methyl-3-nitrocoumarin is a chemical compound . It is a derivative of coumarin, a type of aromatic organic chemical compound .

Synthesis Analysis

The synthesis of 4-Hydroxy-6-methyl-3-nitrocoumarin involves several steps. The literature suggests that the synthesis of 4-hydroxycoumarin derivatives often starts with simple phenol and 1-(2-hydroxyphenyl)ethanone or 2’-hydroxyacetophenone . Other synthesis pathways exist, but they are based on intermediate synthesis compounds .Chemical Reactions Analysis

4-Hydroxycoumarins are versatile heterocyclic scaffolds frequently used in the synthesis of various organic compounds . They exhibit both electrophilic and nucleophilic properties . The most significant reactivity is the nucleophilicity of the carbon atom at position 3 . The oxygen atom of the hydroxyl group is the main site for attack by acylating and alkylating agents .科学研究应用

抗氧化活性

4-甲基香豆素,包括带有氨基、羟基、N-乙酰基、乙酰氧基和硝基等功能基的衍生物,已被合成并评估其抗氧化性能。研究表明,氨基可以有效地替代羟基的抗氧化性能,显示出对脂质过氧化的显著抑制作用,并具有很高的抗氧化和清除自由基的活性 (Tyagi et al., 2005)。

抗增殖和凋亡效应

对 6-硝基-7-羟基香豆素的研究揭示了其选择性的抗增殖能力,激活导致肾癌细胞凋亡的特定蛋白激酶。这表明其作为抗癌剂的潜力,特别是在靶向肾细胞癌中 (Finn et al., 2003)。

抗过敏和抗炎特性

4-羟基-3-硝基香豆素已被制备出来,并发现具有抗过敏活性,有效抑制大鼠中抗原诱导的组胺释放。这表明它们在治疗过敏反应和炎症方面具有潜在用途 (Buckle et al., 1975)。

抗菌活性

双香豆素衍生物,包括那些含有 4-羟基-3-硝基香豆素的衍生物,已被合成并评估了其对包括耐甲氧西林金黄色葡萄球菌 (MRSA) 在内的各种菌株的抗菌活性。研究结果突出了这些化合物在开发新型抗菌剂中的潜力 (Li et al., 2015)。

安全和危害

4-Hydroxy-6-methyl-3-nitrocoumarin is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin, eyes, or clothing .

作用机制

Target of Action

4-Hydroxy-6-methyl-3-nitrocoumarin, a derivative of coumarin, is known to have cytotoxic action against cultured human tumor and normal cells Coumarins in general are known to have numerous biological and therapeutic properties, potentially treating various ailments, including cancer, metabolic, and degenerative disorders .

Mode of Action

It has been suggested that the compound’s bioactivity may involve intramolecular charge transfer from the methyl group to the nitro group . This could potentially influence its interaction with its targets, leading to changes at the molecular level.

Biochemical Pathways

Coumarins, including 4-Hydroxy-6-methyl-3-nitrocoumarin, play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . These processes could potentially be affected by the presence of 4-Hydroxy-6-methyl-3-nitrocoumarin, leading to downstream effects in various biochemical pathways.

Result of Action

The result of the action of 4-Hydroxy-6-methyl-3-nitrocoumarin is primarily its cytotoxic effect against cultured human tumor and normal cells . This suggests that the compound may induce cell death or inhibit cell proliferation, leading to potential therapeutic effects in the context of cancer treatment.

Action Environment

The action of 4-Hydroxy-6-methyl-3-nitrocoumarin can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s charge state and therefore its interaction with its targets . Additionally, the presence of other molecules in the environment could influence the compound’s stability and efficacy.

生化分析

Biochemical Properties

4-Hydroxy-6-methyl-3-nitrocoumarin, like other coumarins, plays a key role in biochemical reactions. It is involved in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection

Cellular Effects

Coumarins, including 4-Hydroxy-6-methyl-3-nitrocoumarin, have been found to have effects on various types of cells and cellular processes .

Molecular Mechanism

Coumarins are known to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (UV) light . This property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology

Metabolic Pathways

The metabolic pathways that 4-Hydroxy-6-methyl-3-nitrocoumarin is involved in are not yet fully known. Coumarins are known to be involved in various metabolic pathways in plants

属性

IUPAC Name |

4-hydroxy-6-methyl-3-nitrochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO5/c1-5-2-3-7-6(4-5)9(12)8(11(14)15)10(13)16-7/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUALEWXMXRPRRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[6-(3-Chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-pyridin-4-ylacetamide](/img/structure/B2711844.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2711850.png)

![N-cyclopentyl-3-(4-methoxyphenyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propanamide](/img/structure/B2711856.png)

![1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-2-carboxamide](/img/structure/B2711859.png)